molecular formula C15H22ClNO B3864894 N-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-2-propen-1-amine

N-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-2-propen-1-amine

Cat. No. B3864894
M. Wt: 267.79 g/mol
InChI Key: BNRHQWRZYODJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-2-propen-1-amine, commonly known as CL-316,243, is a selective β3-adrenergic receptor agonist. It was first synthesized in the late 1990s and has since been used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation.

Mechanism of Action

CL-316,243 selectively activates the β3-adrenergic receptor, leading to the activation of adenylate cyclase and an increase in cyclic AMP production. This activation leads to the stimulation of lipolysis and the induction of thermogenesis in brown adipose tissue. CL-316,243 has also been shown to increase glucose uptake and improve insulin sensitivity in skeletal muscle.
Biochemical and Physiological Effects
CL-316,243 has been shown to have a number of biochemical and physiological effects in animal models. These include:
- Stimulation of lipolysis in adipose tissue
- Induction of thermogenesis in brown adipose tissue
- Increase in energy expenditure
- Improvement in glucose homeostasis
- Increase in glucose uptake and insulin sensitivity in skeletal muscle

Advantages and Limitations for Lab Experiments

CL-316,243 has several advantages for lab experiments. It is a selective β3-adrenergic receptor agonist, making it a useful tool for studying the physiological and biochemical effects of β3-adrenergic receptor activation. It is also readily available and has been synthesized in large quantities, making it a cost-effective compound for research. However, there are also limitations to its use. CL-316,243 has a short half-life and is rapidly metabolized in vivo, limiting its use in long-term experiments. Additionally, the effects of CL-316,243 may vary between species, making it important to use caution when extrapolating results from animal models to humans.

Future Directions

There are several future directions for research on CL-316,243. These include:
- Further investigation into the role of β3-adrenergic receptor activation in energy homeostasis and thermogenesis
- Development of more selective β3-adrenergic receptor agonists for potential therapeutic use in obesity and type 2 diabetes
- Investigation into the effects of CL-316,243 on other physiological systems, such as the cardiovascular system and the central nervous system
- Examination of the effects of CL-316,243 in human clinical trials to determine its potential as a therapeutic agent for obesity and type 2 diabetes
Conclusion
In conclusion, CL-316,243 is a selective β3-adrenergic receptor agonist that has been extensively used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. Its synthesis method has been optimized to increase yield and purity, making it a readily available compound for research. CL-316,243 has several advantages for lab experiments, including its selectivity and availability, but also has limitations due to its short half-life and species-specific effects. Future research on CL-316,243 may lead to the development of new therapeutic agents for obesity and type 2 diabetes and a better understanding of the role of β3-adrenergic receptor activation in energy homeostasis and thermogenesis.

Scientific Research Applications

CL-316,243 has been used extensively in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. The β3-adrenergic receptor is primarily expressed in adipose tissue and plays a role in regulating energy homeostasis and thermogenesis. CL-316,243 has been shown to stimulate lipolysis, increase energy expenditure, and improve glucose homeostasis in animal models. These effects make CL-316,243 a potential therapeutic target for obesity and type 2 diabetes.

properties

IUPAC Name

4-(4-chloro-3,5-dimethylphenoxy)-N-prop-2-enylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c1-4-7-17-8-5-6-9-18-14-10-12(2)15(16)13(3)11-14/h4,10-11,17H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRHQWRZYODJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCCNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chloro-3,5-dimethylphenoxy)-N-prop-2-enylbutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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